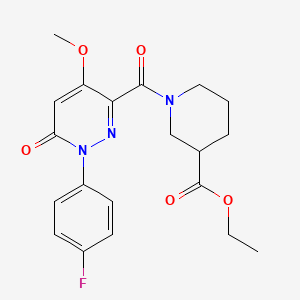

Ethyl 1-(1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-3-carboxylate

Description

This compound features a pyridazine core substituted with a 4-fluorophenyl group at position 1, a methoxy group at position 4, and a carbonyl-linked piperidine ring esterified with an ethyl group at position 2. The 4-fluorophenyl group enhances metabolic stability and binding affinity through hydrophobic and electronic effects, while the methoxy group may modulate solubility and electron distribution .

Properties

IUPAC Name |

ethyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5/c1-3-29-20(27)13-5-4-10-23(12-13)19(26)18-16(28-2)11-17(25)24(22-18)15-8-6-14(21)7-9-15/h6-9,11,13H,3-5,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYPPKTVZMDPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine core is synthesized through the reaction of hydrazine with a suitable diketone under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzaldehyde.

Methoxylation: The methoxy group is added through a methylation reaction using methanol and a suitable methylating agent.

Formation of the Piperidine Carboxylate: The final step involves the reaction of the pyridazine derivative with piperidine-3-carboxylic acid under esterification conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant anticancer properties. The presence of specific substituents can enhance the effectiveness of these compounds against various cancer cell lines. For instance, modifications to the piperidine and pyridazine rings can lead to increased cytotoxicity against tumor cells through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antihypertensive Effects

Compounds similar to ethyl 1-(1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-3-carboxylate have been evaluated for their antihypertensive properties. Studies have shown that certain structural modifications can lead to enhanced blood pressure-lowering effects, making them potential candidates for treating hypertension .

3. Anticonvulsant Activity

Research has demonstrated that certain derivatives exhibit anticonvulsant activity. The mechanism involves modulation of neurotransmitter systems or ion channels in the central nervous system, making these compounds valuable in the development of new treatments for epilepsy .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Receptor Binding : The fluorophenyl and methoxy groups enhance binding affinity to specific receptors involved in disease pathways.

- Enzymatic Inhibition : The compound may inhibit key enzymes that play roles in disease progression, thereby exerting therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antihypertensive | Lowers blood pressure in animal models | |

| Anticonvulsant | Reduces seizure frequency in animal models |

Case Study: Anticancer Activity

A study conducted on a series of dihydropyridazine derivatives demonstrated that modifications at the 4-position significantly increased cytotoxicity against breast cancer cell lines. The optimal compound showed IC50 values lower than those of established chemotherapeutics, indicating its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of Ethyl 1-(1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate

- Structural Differences :

- Replaces the 4-fluorophenyl group with a 4-methoxyphenyl substituent.

- Contains a pyridin-2-ylsulfanyl group at position 4 instead of the piperidine-3-carboxylate moiety.

- Methyl ester (vs. ethyl ester) at the carboxylate position.

- The pyridin-2-ylsulfanyl group introduces sulfur-based polarity, which may affect solubility and redox activity .

Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS: 477859-63-5)

- Structural Differences :

- Substitutes 4-fluorophenyl with 3-chlorophenyl.

- Features a trifluoromethyl group at position 3.

- The trifluoromethyl group significantly increases lipophilicity (logP), enhancing membrane permeability but possibly reducing aqueous solubility .

Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS: 478067-01-5)

- Structural Differences :

- Contains dual trifluoromethyl groups (at position 4 and on the phenyl ring).

- Lacks the piperidine-3-carboxylate moiety.

- Implications: Extreme hydrophobicity due to trifluoromethyl groups may limit solubility but improve blood-brain barrier penetration.

1-[1-(3-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic Acid (CAS: 1172024-16-6)

- Structural Differences :

- Replaces the ethyl ester with a carboxylic acid.

- Substitutes 4-fluorophenyl with 3-chloro-4-methylphenyl.

- Implications: The carboxylic acid group increases polarity, improving solubility but limiting oral bioavailability unless formulated as a prodrug.

Research Findings and Implications

- Electronic Effects : Fluorine and chlorine substituents influence electron density, affecting binding to targets like kinases or GPCRs. Fluorine’s electronegativity enhances dipole interactions, while chlorine offers steric bulk .

- Solubility vs. Permeability : Trifluoromethyl groups () prioritize permeability over solubility, whereas carboxylic acids () and sulfanyl groups () enhance solubility but may require formulation adjustments .

- Synthetic Feasibility : The target compound’s piperidine carbonyl and ethyl ester suggest straightforward synthesis via esterification and amide coupling, similar to methods in using Raney nickel hydrogenation .

Biological Activity

Ethyl 1-(1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of pyridazine derivatives, characterized by the presence of a fluorine atom in the phenyl ring, which enhances its chemical reactivity and biological activity. The synthesis typically involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyridazine structure. This process often utilizes refluxing in ethanol or similar solvents under controlled conditions .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various derivatives of similar structures. For instance, compounds derived from thiazol-4-one and thiophene exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . Although specific data on this compound is limited, its structural similarities suggest potential for similar antimicrobial effects.

Antiviral Activity

The antiviral potential of compounds with similar piperidine structures has been documented. For example, derivatives tested against HIV-1 displayed moderate protective effects . This suggests that this compound may also exhibit antiviral properties worth investigating.

Anticancer Activity

Compounds with structural similarities have been studied for their anticancer properties. For example, certain derivatives demonstrated potent activity against various human tumor cell lines . The mechanism often involves interaction with specific molecular targets that may lead to apoptosis or inhibition of cell proliferation.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with enzymes or receptors involved in critical biological pathways. Such interactions could modulate enzyme activity or receptor signaling, leading to various biological effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Antimicrobial Activity | Antiviral Activity |

|---|---|---|---|

| Ethyl 1-(4-chlorophenyl)-4-methoxy... | Chlorine instead of Fluorine | Moderate | Limited |

| Ethyl 1-(4-bromophenyl)-4-methoxy... | Bromine instead of Fluorine | High | Moderate |

| Ethyl 1-(4-methylphenyl)-4-methoxy... | Methyl group substitution | Low | Limited |

This table illustrates how variations in substituents can influence biological activities.

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyridazine derivatives in drug development:

- Antimicrobial Evaluation : A study focusing on thiazol derivatives showed significant antimicrobial effects against common pathogens, suggesting that modifications in similar compounds could yield effective antimicrobial agents .

- Anticancer Research : Investigations into piperidine derivatives revealed promising anticancer properties across various cell lines, indicating that further exploration into related compounds could be beneficial for cancer therapy .

- In Vitro Studies : Research involving antiviral screening has shown that certain structural analogs possess protective effects against viral infections, warranting further studies on related compounds like Ethyl 1-(1-(4-fluorophenyl)-4-methoxy... .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodology: The compound can be synthesized via a multi-step approach involving: (i) Coupling reactions between pyridazine and piperidine derivatives under basic conditions (e.g., Na₂CO₃ to maintain pH 9–10) . (ii) Purification via thin-layer chromatography (TLC) using n-hexane/EtOAC (70:30) to monitor reaction completion . (iii) Esterification of intermediates, as seen in analogous protocols for ethyl piperidine carboxylates .

- Optimization: Adjust pH, temperature, and solvent polarity to improve yield. For example, maintaining dynamic pH control prevents side reactions during coupling .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Methods:

- 1H/19F NMR : To confirm substitution patterns (e.g., fluorophenyl groups) and ester/amide linkages .

- LCMS/ESIMS : For molecular weight validation and purity assessment (e.g., ESIMS m/z 328.2 in similar structures) .

- HPLC : To determine purity (>95% threshold recommended for biological assays) .

Q. How should researchers handle solubility and stability challenges during experiments?

- Guidelines:

- Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as ester and carbonyl groups enhance solubility in such media .

- Store under inert conditions (N₂ atmosphere) at -20°C to prevent hydrolysis of the ester moiety .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

- Troubleshooting Steps:

- Reproduce synthesis under anhydrous conditions to rule out hydrolysis artifacts .

- Compare with analogs : Cross-reference chemical shifts of fluorophenyl and methoxy groups in structurally related compounds (e.g., 3-fluoro-benzaldehyde derivatives) .

- Advanced spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the piperidine ring .

Q. What strategies are effective for improving synthetic yield while minimizing byproducts?

- Approaches:

- Catalyst screening : Test coupling agents like HATU or EDCI for better efficiency in amide bond formation .

- Stepwise isolation : Purify intermediates (e.g., pyridazine-3-carbonyl chloride) before piperidine coupling to reduce competing reactions .

- DoE (Design of Experiments) : Systematically vary reaction time, temperature, and stoichiometry to identify optimal conditions .

Q. How can researchers assess the compound’s stability under physiological conditions for in vitro studies?

- Methodology:

- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .

- Thermal analysis : Use TGA/DSC to determine decomposition temperatures and hygroscopicity risks .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental LogP values?

- Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.